molecular formula C₂₅H₂₂D₈ClNO₃ B1151628 Spasmo 3-d8

Spasmo 3-d8

Cat. No.: B1151628
M. Wt: 436.01
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spasmo 3-d8 involves the deuteration of trospium chlorideThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: Spasmo 3-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Spasmo 3-d8 is used as an internal standard in NMR spectroscopy for the quantification of trospium chloride. It is also employed in kinetic isotope effect studies to understand reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and metabolism of trospium chloride. It helps in understanding the drug’s behavior in biological systems .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of medications containing trospium chloride. It ensures the accuracy and precision of analytical methods used in drug development .

Mechanism of Action

Spasmo 3-d8, like trospium chloride, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR). It blocks the action of acetylcholine, a neurotransmitter, by binding to the mAChR M receptors. This inhibition prevents the opening of ion channels, thereby controlling muscle spasms in tissues such as the bladder .

Comparison with Similar Compounds

    Trospium chloride: The non-deuterated form of Spasmo 3-d8, used for similar applications but without the benefits of deuteration.

    Oxybutynin: Another antimuscarinic agent used to treat overactive bladder.

    Solifenacin: A muscarinic receptor antagonist used for the treatment of urinary incontinence.

Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in kinetic isotope effect studies and as an internal standard in NMR spectroscopy. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements compared to non-deuterated compounds .

Properties

Molecular Formula

C₂₅H₂₂D₈ClNO₃

Molecular Weight

436.01

Synonyms

(1α,3β,5α)-3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]-d8 Chloride;  Azoniaspiro-d8;  Keptan-d8;  Relaspium-d8;  Sanctura-d8;  Spasmex-d8;  Spasmo 3-d8; 

Origin of Product

United States

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